[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid
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Overview
Description
[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a triazine ring substituted with dichloro, phenyl, and carbamoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid typically involves the reaction of cyanuric chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the aniline group. The reaction is usually carried out in an organic solvent such as dioxane or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using microwave irradiation, which significantly reduces the reaction time and improves the yield and purity of the product. The use of microwave irradiation has been shown to be effective in the synthesis of various 1,3,5-triazine derivatives .
Chemical Reactions Analysis
Types of Reactions
[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium carbonate and organic solvents like dioxane and THF. The reactions are typically carried out at room temperature or under mild heating conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of nucleophile used. For example, the reaction with aniline produces N-(4,6-dichloro-1,3,5-triazin-2-yl)aniline, while the reaction with alcohols produces corresponding alkoxy derivatives .
Scientific Research Applications
[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid involves the interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins, which are essential for the survival and growth of microorganisms . The exact molecular targets and pathways involved may vary depending on the specific application and the type of microorganism being targeted .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to [(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid include:
- 4,6-Dichloro-1,3,5-triazin-2-yl)aminobenzoic acid
- 4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine
- N-Benzyl-4,6-dichloro-1,3,5-triazin-2-amine
- 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine
- 4-(4,6-Dichloro-1,3,5-triazin-2-yl)morpholine
- 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the phenyl and carbamoyl groups enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
CAS No. |
61326-68-9 |
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Molecular Formula |
C10H7Cl2N5O4S |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
[(4,6-dichloro-1,3,5-triazin-2-yl)-phenylcarbamoyl]sulfamic acid |
InChI |
InChI=1S/C10H7Cl2N5O4S/c11-7-13-8(12)15-9(14-7)17(6-4-2-1-3-5-6)10(18)16-22(19,20)21/h1-5H,(H,16,18)(H,19,20,21) |
InChI Key |
HUDUSSCDOFBNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=NC(=NC(=N2)Cl)Cl)C(=O)NS(=O)(=O)O |
Origin of Product |
United States |
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